molecular formula C10H7ClN2O B13770516 6-chloro-2-Quinolinecarboxamide

6-chloro-2-Quinolinecarboxamide

Cat. No.: B13770516
M. Wt: 206.63 g/mol
InChI Key: SNBPPCREDOZGPM-UHFFFAOYSA-N
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Description

6-chloro-2-Quinolinecarboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-Quinolinecarboxamide typically involves the reaction of 6-chloroquinoline with a suitable carboxamide precursor. One common method involves the use of 6-chloroquinoline-2-carboxylic acid, which is then converted to the corresponding carboxamide through an amidation reaction. This reaction can be carried out under mild conditions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the chlorination of 2-nitrotoluene followed by a series of reactions to introduce the quinoline and carboxamide functionalities. This process can be optimized for higher yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-Quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-Quinolinecarboxamide stands out due to its specific substitution pattern and the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with enhanced properties .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloroquinoline-2-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14)

InChI Key

SNBPPCREDOZGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Cl

Origin of Product

United States

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